REACTION_CXSMILES
|
COC[O:4][C:5]1[CH:31]=[CH:30][C:8]([CH:9]=[C:10]2[CH2:15][CH2:14][CH2:13][C:12](=[CH:16][C:17]3[CH:22]=[CH:21][C:20]([O:23]COC)=[C:19]([O:27][CH3:28])[CH:18]=3)[C:11]2=[O:29])=[CH:7][C:6]=1[O:32][CH3:33]>CO.Cl>[OH:23][C:20]1[CH:21]=[CH:22][C:17]([CH:16]=[C:12]2[CH2:13][CH2:14][CH2:15][C:10](=[CH:9][C:8]3[CH:30]=[CH:31][C:5]([OH:4])=[C:6]([O:32][CH3:33])[CH:7]=3)[C:11]2=[O:29])=[CH:18][C:19]=1[O:27][CH3:28]
|
Name
|
2,6-Bis(4-methoxymethyloxy-3-methoxybenzylidene) cyclohexanone
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
COCOC1=C(C=C(C=C2C(C(CCC2)=CC2=CC(=C(C=C2)OCOC)OC)=O)C=C1)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 3 hr at 60° C
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated
|
Type
|
EXTRACTION
|
Details
|
the resulting residue extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a solid
|
Type
|
CUSTOM
|
Details
|
The crude solid was recrystallized from ethanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C2C(C(CCC2)=CC2=CC(=C(C=C2)O)OC)=O)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.26 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC[O:4][C:5]1[CH:31]=[CH:30][C:8]([CH:9]=[C:10]2[CH2:15][CH2:14][CH2:13][C:12](=[CH:16][C:17]3[CH:22]=[CH:21][C:20]([O:23]COC)=[C:19]([O:27][CH3:28])[CH:18]=3)[C:11]2=[O:29])=[CH:7][C:6]=1[O:32][CH3:33]>CO.Cl>[OH:23][C:20]1[CH:21]=[CH:22][C:17]([CH:16]=[C:12]2[CH2:13][CH2:14][CH2:15][C:10](=[CH:9][C:8]3[CH:30]=[CH:31][C:5]([OH:4])=[C:6]([O:32][CH3:33])[CH:7]=3)[C:11]2=[O:29])=[CH:18][C:19]=1[O:27][CH3:28]
|
Name
|
2,6-Bis(4-methoxymethyloxy-3-methoxybenzylidene) cyclohexanone
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
COCOC1=C(C=C(C=C2C(C(CCC2)=CC2=CC(=C(C=C2)OCOC)OC)=O)C=C1)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 3 hr at 60° C
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated
|
Type
|
EXTRACTION
|
Details
|
the resulting residue extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a solid
|
Type
|
CUSTOM
|
Details
|
The crude solid was recrystallized from ethanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C2C(C(CCC2)=CC2=CC(=C(C=C2)O)OC)=O)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.26 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |